(5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with a dimethylphenyl group and a hydroxy-methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that it may exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development. Its ability to interact with specific molecular targets in cells is of particular interest for developing treatments for various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism of action of (5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4g/mol |
IUPAC Name |
(5Z)-1-(3,5-dimethylphenyl)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18N2O5/c1-11-7-12(2)9-14(8-11)22-19(25)15(18(24)21-20(22)26)10-13-5-4-6-16(27-3)17(13)23/h4-10,23H,1-3H3,(H,21,24,26)/b15-10- |
InChI Key |
DIQTTXAHYVMYBX-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/C(=O)NC2=O)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)C(=O)NC2=O)C |
Origin of Product |
United States |
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